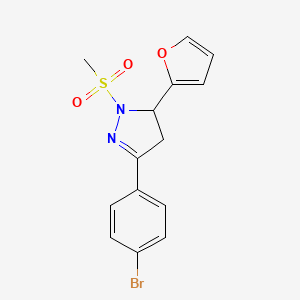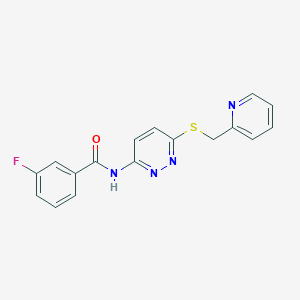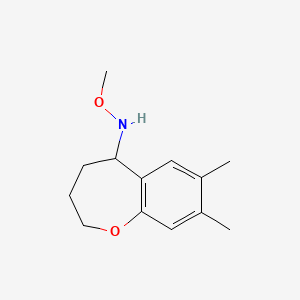![molecular formula C19H18N2O3S2 B2433070 Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034308-83-1](/img/structure/B2433070.png)
Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives have been extensively studied . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been reported to have analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory effects . Anti-inflammatory drugs reduce inflammation and swelling. They are used to treat conditions where the body’s defense system works too well and causes harm, such as arthritis and asthma.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity . Antimicrobial substances kill or stop the growth of microorganisms such as bacteria, fungi, or protozoans.
Antifungal Activity
These compounds have been found to have antifungal properties . Antifungal drugs are used to treat fungal infections, which can occur in any part of the body including the skin, hair, and nails.
Antiviral Activity
Thiazole derivatives have shown antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections.
Antitumor Activity
These compounds have demonstrated antitumor or cytotoxic drug molecules with lesser side effects . Antitumor drugs are used to treat tumors or cancer. They work by killing cancer cells or by stopping them from growing and dividing.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . Neuroprotective drugs are used to protect nerve cells against damage, degeneration, or impairment of function.
Future Directions
The future directions in the research of thiazole derivatives like Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone could involve further exploration of their diverse biological activities and potential applications in medicine . This could include the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on their specific structure and the nature of the target .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives have been found to have various pharmacokinetic properties depending on their specific structure .
Result of Action
Thiazole derivatives have been found to have various effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors depending on their specific structure and the nature of their targets .
properties
IUPAC Name |
1,3-benzothiazol-6-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(15-6-7-16-17(12-15)25-13-20-16)21-9-8-18(26(23,24)11-10-21)14-4-2-1-3-5-14/h1-7,12-13,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTDBSNWHZOKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2432990.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2432995.png)

![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2432999.png)
![5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2433000.png)
![4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2433002.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2433004.png)
![4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2433006.png)
![1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride](/img/structure/B2433007.png)

